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Compound of Interest

N,N-Dimethyl-3,4-DMA
Compound Name:
hydrochloride

Cat. No.: B3025898

Disclaimer: Scientific literature extensively documents various substituted amphetamines;
however, specific pharmacological data for 3,4-Dimethoxydimethylamphetamine (DMMDA) is
exceptionally scarce. This guide synthesizes available information on closely related structural
analogs, primarily 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (also referred to as
DMMDA in some literature) and 3,4-Dimethoxyamphetamine (3,4-DMA), to project a potential
pharmacological profile for the target compound. The data presented herein is for informational
and research purposes only and should be interpreted with significant caution, as minor
structural modifications can lead to substantial differences in pharmacological activity.

Executive Summary

3,4-Dimethoxydimethylamphetamine belongs to the phenethylamine and amphetamine classes
of chemical compounds. Based on the pharmacological profiles of its structural analogs, it is
hypothesized to primarily interact with the serotonergic system, potentially acting as a serotonin
5-HT2A receptor agonist and possibly as a monoamine releasing agent. Subjective effects, as
reported for the related compound 2,5-Dimethoxy-3,4-methylenedioxyamphetamine, are
suggested to be psychedelic in nature, with visual, cognitive, and sensory alterations.[1][2] A
comprehensive pharmacological workup, including receptor binding affinity, functional activity
assays, and in vivo studies, is required to definitively characterize the profile of 3,4-
Dimethoxydimethylamphetamine.
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Comparative Pharmacological Data of Structural
Analogs

Due to the absence of specific data for 3,4-Dimethoxydimethylamphetamine, the following
tables summarize quantitative data for the closely related compound 3,4-
Dimethoxyamphetamine (3,4-DMA) and other relevant analogs. This data provides a
comparative framework for understanding potential structure-activity relationships.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of 3,4-DMA and Related
Compounds[3]

Compound 5-HT1A 5-HT2A
3,4-DMA - >10,000
2,5-DMA - 1,800
DOM - 50

Lower Ki values indicate higher binding affinity. "-" indicates data not available. Data is
compiled from various sources and experimental conditions may differ; direct comparison
should be made with caution.[3]

Projected Pharmacodynamics

Based on the pharmacology of related compounds, 3,4-Dimethoxydimethylamphetamine is
anticipated to interact with monoamine systems. The primary mechanism of action for many
substituted amphetamines involves interaction with serotonin receptors, particularly the 5-HT2A
receptor, which is a key mediator of psychedelic effects.[4][5] Additionally, effects on
monoamine transporters, leading to the release and/or inhibition of reuptake of serotonin,
dopamine, and norepinephrine, are plausible.[4][6]

Serotonergic System Interactions

The psychedelic effects of compounds like 2,5-Dimethoxy-3,4-methylenedioxyamphetamine
are primarily attributed to their agonist activity at the 5-HT2A receptor.[1][5] This receptor is a
Gqg/11-coupled protein that, upon activation, stimulates phospholipase C (PLC), leading to the
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production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade
results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[3]
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Caption: Canonical Gg/11 signaling pathway of the 5-HT2A receptor.

Experimental Protocols

The following are generalized experimental protocols for key assays used to characterize the
pharmacological profile of substituted amphetamines.

Radioligand Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability
to compete with a radiolabeled ligand.

Objective: To determine the Ki (inhibition constant) of 3,4-Dimethoxydimethylamphetamine at
various G-protein coupled receptors (e.g., 5-HT2A).

Materials:

o Cell membranes expressing the receptor of interest (e.g., from HEK 293 cells transfected
with the human 5-HT2A receptor).

» Radiolabeled ligand with high affinity for the receptor (e.g., [3BH]ketanserin for 5-HT2A).

» Unlabeled test compound (3,4-Dimethoxydimethylamphetamine).
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e Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

e 96-well microplates.

o Scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells expressing the receptor and isolate the
membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
Determine protein concentration using a standard method (e.g., Bradford assay).

Assay Setup: In a 96-well plate, add the following to each well:

o A solution of the unlabeled test compound at various concentrations.

o A fixed concentration of the radiolabeled ligand.

o The prepared cell membrane suspension.

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.qg.,
60 minutes) to allow binding to reach equilibrium.

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a
glass fiber filter mat to separate the membrane-bound radioligand from the unbound
radioligand. Wash the filters with ice-cold assay buffer.

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure
the radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor
concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific
binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff
equation.
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Caption: Workflow for a typical radioligand receptor binding assay.
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In Vitro Functional Assays (e.g., Calcium Flux Assay)

These assays measure the functional response of a cell upon receptor activation by the test
compound.

Objective: To determine the EC50 (half-maximal effective concentration) and efficacy of 3,4-
Dimethoxydimethylamphetamine at a specific receptor (e.g., 5-HT2A).

Materials:

Cells stably expressing the receptor of interest (e.g., HEK 293 cells).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

Test compound (3,4-Dimethoxydimethylamphetamine).

Fluorescence plate reader.

Procedure:

Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
e Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
o Compound Addition: Add the test compound at various concentrations to the wells.

o Fluorescence Measurement: Measure the change in fluorescence intensity over time using a
fluorescence plate reader. The increase in fluorescence corresponds to an increase in
intracellular calcium concentration.

o Data Analysis: Plot the peak fluorescence response against the logarithm of the compound
concentration to generate a dose-response curve. Determine the EC50 and maximum
efficacy from this curve.

Projected Pharmacokinetics and Metabolism
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The pharmacokinetics of 3,4-Dimethoxydimethylamphetamine have not been studied.
However, based on related compounds like MDMA, it is likely metabolized in the liver via
several pathways, including O-demethylation, N-dealkylation, and deamination.[7] The specific
metabolites and their potential activity are unknown. The route of administration and dosage
will significantly influence the pharmacokinetic profile, including absorption, distribution,
metabolism, and excretion. It is important to note that some amphetamine derivatives exhibit
non-linear pharmacokinetics, where an increase in dose can lead to a disproportionately larger
increase in plasma concentration, potentially due to saturation of metabolic enzymes.[8][9]

Conclusion

The pharmacological profile of 3,4-Dimethoxydimethylamphetamine remains to be elucidated
through empirical research. The information presented in this guide, based on structurally
similar compounds, suggests a potential interaction with the serotonergic system, particularly
as a 5-HT2A receptor agonist, which may result in psychedelic effects. Comprehensive in vitro
and in vivo studies are necessary to determine its precise receptor binding affinities, functional
activities, pharmacokinetic properties, and behavioral effects. Such research will be crucial for
a thorough understanding of its potential therapeutic applications and toxicological risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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